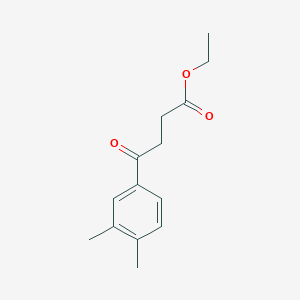
(3-Tert-butyl-5-methylphenyl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
- A key step in the synthesis of tert-butyl boronic acid derivatives involves alkylation using pinacol (chloromethyl)boronate (Hsiao, 1998).
- The synthesis of related boronic acid compounds like 3-borono-5-fluorobenzoic acid, which shares structural similarities, employs a two-step reaction process using organic lithium reagents (Sun Hai-xia et al., 2015).
Molecular Structure Analysis
- Structural studies on boronic acid derivatives, such as the analysis of terphenylboronic acid derivatives, provide insights into the stereochemistry of synthetic organic reactions (Yamashita et al., 1996).
Chemical Reactions and Properties
- Aryl boronic acids, including derivatives like tert-butyl boronic acids, are known to efficiently participate in Pd-catalyzed cross-coupling reactions (Sharp et al., 1987).
- Boronic acid catalysis is employed in reactions such as the amidation of N-hydroxy amino acid esters to produce dipeptide derivatives (Tsuji & Yamamoto, 2017).
Physical Properties Analysis
- The physical properties of boronic acids, including their photodynamics, can be influenced by structural elements such as the presence of aryl groups. For instance, boron-dipyrrin complexes show varying fluorescence yields based on the steric hindrance of the aryl group (Kee et al., 2005).
Chemical Properties Analysis
- The chemical properties of boronic acids are characterized by their reactivity with different functional groups. For example, bulky boronic acids react with N-heterocyclic carbenes to form hydrogen-bonded adducts and anionic boranuidacarboxylic acids (Guo et al., 2019).
- The ability of boronic acids to bind to diols, as shown in studies with compounds like 3-methoxycarbonyl-5-nitrophenyl boronic acid, highlights their potential in diol and carbohydrate recognition (Mulla et al., 2004).
Applications De Recherche Scientifique
Boronic Acid in Drug Discovery
Boronic acids, including (3-Tert-butyl-5-methylphenyl)boronic acid, play a crucial role in drug discovery and development. These compounds are increasingly incorporated into medicinal chemistry efforts due to their potential to enhance the potency and improve the pharmacokinetics of drugs. The unique properties of boronic acids have led to the FDA and Health Canada's approval of five boronic acid drugs, with several others in clinical trials. The literature review by Plescia and Moitessier (2020) delves into the discovery processes of boronic acid drugs, shedding light on their synthetic developments and the rationale behind incorporating boronic acids into organic compounds (Plescia & Moitessier, 2020).
Boron Toxicity and Drug Design
The toxicological profile of boron-containing compounds (BCCs), including boronic acids, is crucial in the design of new drugs. Understanding the toxic effects and pharmacological properties of BCCs can lead to the development of potent and efficient therapeutic agents with minimal toxic effects. Soriano-Ursúa, Farfán-García, and Geninatti-Crich (2019) emphasize the strategic use of data on boron toxicity in drug design, highlighting its application in cancer and infectious disease therapies (Soriano-Ursúa et al., 2019).
Synthetic Phenolic Antioxidants and Environmental Impact
(3-Tert-butyl-5-methylphenyl)boronic acid, as part of synthetic phenolic antioxidants (SPAs), is widely utilized in various industrial and commercial products. However, its environmental occurrence, human exposure, and toxicity are concerns. Liu and Mabury (2020) discuss the presence of SPAs, including boronic acids, in the environment and their impact on human health, urging future studies to develop SPAs with lower toxicity and environmental pollution potential (Liu & Mabury, 2020).
Boron in Water Purification and Desalination
Boron's role in water purification, especially in seawater desalination applications, is significant. The review by Tu, Nghiem, and Chivas (2010) provides insights into the removal of boron through reverse osmosis and nanofiltration membranes. It highlights the need for further research to optimize the process and enhance the removal of boron in desalination applications (Tu et al., 2010).
Boron in Fungal Kingdom and Biomedical Applications
The effects of boron-containing compounds on fungi and their potential biomedical applications are explored by Estevez-Fregoso et al. (2021). The review outlines the social and economic benefits of BCCs, especially their role as antifungal agents against pathogen species and their use in environmental or wood protectors (Estevez-Fregoso et al., 2021).
Safety And Hazards
(3-Tert-butyl-5-methylphenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(3-tert-butyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPIVKWAIMBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378358 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Tert-butyl-5-methylphenyl)boronic acid | |
CAS RN |
193905-93-0 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




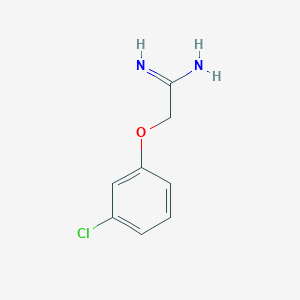
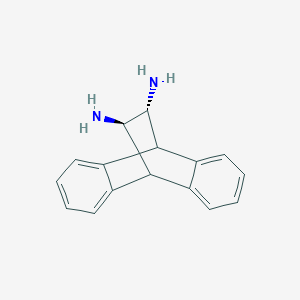
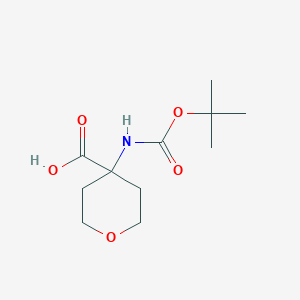

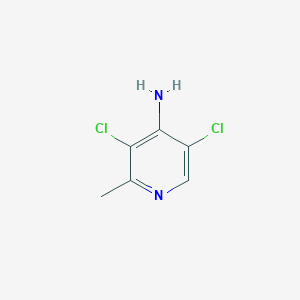

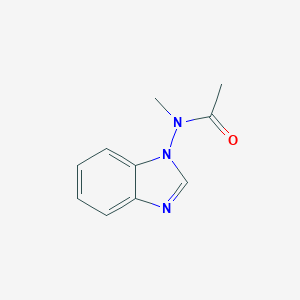


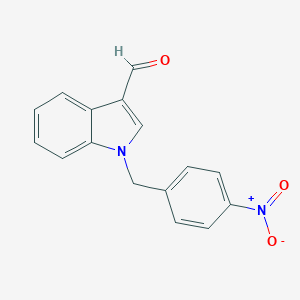
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

